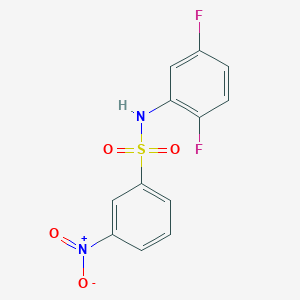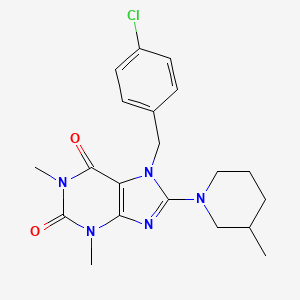![molecular formula C15H14ClFN2O B4659159 N-[2-(3-chlorophenyl)ethyl]-N'-(3-fluorophenyl)urea](/img/structure/B4659159.png)
N-[2-(3-chlorophenyl)ethyl]-N'-(3-fluorophenyl)urea
Vue d'ensemble
Description
N-[2-(3-chlorophenyl)ethyl]-N'-(3-fluorophenyl)urea, commonly known as CEP-9722, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. It belongs to the class of urea derivatives and has shown promising results in preclinical studies.
Mécanisme D'action
CEP-9722 is a selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation and survival. By inhibiting CK2, CEP-9722 disrupts the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
CEP-9722 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. In addition, CEP-9722 has been found to enhance the efficacy of other chemotherapy drugs when used in combination.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CEP-9722 is its selectivity towards CK2, which reduces the risk of off-target effects. However, its potency and efficacy in vivo may be limited by its pharmacokinetic properties, such as poor solubility and bioavailability.
Orientations Futures
Future research on CEP-9722 could focus on improving its pharmacokinetic properties to enhance its efficacy in vivo. Studies could also investigate its potential use in combination with other chemotherapy drugs or immunotherapies. Furthermore, the role of CK2 in other diseases, such as neurodegenerative disorders, could be explored to identify additional therapeutic applications for CEP-9722.
Applications De Recherche Scientifique
CEP-9722 has been studied extensively for its potential use in the treatment of cancer. It has shown inhibitory effects on various cancer cell lines, including breast, lung, and colon cancer. Studies have also shown that CEP-9722 can induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propriétés
IUPAC Name |
1-[2-(3-chlorophenyl)ethyl]-3-(3-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O/c16-12-4-1-3-11(9-12)7-8-18-15(20)19-14-6-2-5-13(17)10-14/h1-6,9-10H,7-8H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIGJNKAKXJVAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCNC(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[3-(4-chloro-3-methylphenoxy)propyl]amino}ethanol](/img/structure/B4659076.png)
![3-[({3-[(cyclopropylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4659085.png)
![4-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 3-nitrobenzoate](/img/structure/B4659089.png)
![3-(2-methoxyethyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4659106.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4659119.png)
![methyl 4-[({[1-(tetrahydro-2-furanyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B4659124.png)

![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylbutanamide](/img/structure/B4659141.png)

![3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-{4-[2-(methylamino)-2-oxoethoxy]phenyl}propanamide](/img/structure/B4659145.png)
![2-{[3-(trifluoromethyl)benzoyl]amino}-N-[2-(trifluoromethyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4659147.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(2-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4659161.png)
![2-{[2-(2-ethylphenoxy)ethyl]thio}pyrimidine](/img/structure/B4659167.png)
